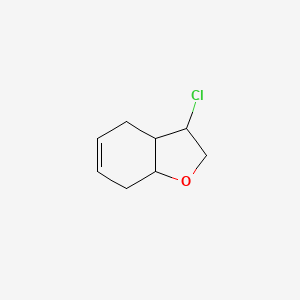![molecular formula C18H27NO B14213498 Benzenemethanol, 4-[3-(dibutylamino)-1-propynyl]- CAS No. 830329-25-4](/img/structure/B14213498.png)
Benzenemethanol, 4-[3-(dibutylamino)-1-propynyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzenemethanol, 4-[3-(dibutylamino)-1-propynyl]- is an organic compound with a complex structure that includes a benzene ring, a methanol group, and a propynyl group substituted with a dibutylamino group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzenemethanol, 4-[3-(dibutylamino)-1-propynyl]- typically involves multiple steps, starting with the preparation of the benzene ring and subsequent functionalization. Common synthetic routes include:
Alkylation: Introduction of the propynyl group to the benzene ring.
Amination: Substitution of the propynyl group with a dibutylamino group.
Hydroxylation: Addition of the methanol group to the benzene ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes:
Catalytic Reactions: Use of catalysts to enhance reaction rates and selectivity.
Purification: Techniques such as distillation, crystallization, and chromatography to isolate and purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Benzenemethanol, 4-[3-(dibutylamino)-1-propynyl]- undergoes various chemical reactions, including:
Oxidation: Conversion of the methanol group to a carbonyl group.
Reduction: Reduction of the propynyl group to an alkyl group.
Substitution: Replacement of the dibutylamino group with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reducing Agents: Such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution Reagents: Such as halogens (Cl2, Br2) or nucleophiles (NH3, OH-).
Major Products
The major products formed from these reactions include:
Oxidation: Formation of benzaldehyde derivatives.
Reduction: Formation of alkylbenzenes.
Substitution: Formation of various substituted benzenes.
Applications De Recherche Scientifique
Benzenemethanol, 4-[3-(dibutylamino)-1-propynyl]- has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which Benzenemethanol, 4-[3-(dibutylamino)-1-propynyl]- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound may modulate biochemical pathways by binding to active sites or altering the conformation of target proteins, leading to changes in cellular functions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzenemethanol, 4-[(dibutylamino)methyl]-: Similar structure but with a different substitution pattern.
Benzenemethanol, 3,5-dichloro-4-(dibutylamino)-: Contains additional chlorine atoms on the benzene ring.
Benzenemethanol, 4-(dimethylamino)-: Substituted with a dimethylamino group instead of a dibutylamino group.
Uniqueness
Benzenemethanol, 4-[3-(dibutylamino)-1-propynyl]- is unique due to its specific substitution pattern and the presence of the propynyl group, which imparts distinct chemical properties and reactivity compared to similar compounds.
Propriétés
Numéro CAS |
830329-25-4 |
|---|---|
Formule moléculaire |
C18H27NO |
Poids moléculaire |
273.4 g/mol |
Nom IUPAC |
[4-[3-(dibutylamino)prop-1-ynyl]phenyl]methanol |
InChI |
InChI=1S/C18H27NO/c1-3-5-13-19(14-6-4-2)15-7-8-17-9-11-18(16-20)12-10-17/h9-12,20H,3-6,13-16H2,1-2H3 |
Clé InChI |
WPNMCBDHNRRKTA-UHFFFAOYSA-N |
SMILES canonique |
CCCCN(CCCC)CC#CC1=CC=C(C=C1)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


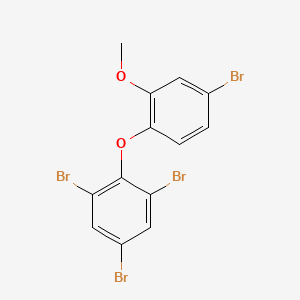
silane](/img/structure/B14213431.png)
![Glycylglycyl-N-{2-[bis(carboxymethyl)amino]ethyl}glycine](/img/structure/B14213434.png)
![1,1'-[(Triphenylstannyl)methylene]bis(4-ethyl-3,5-dimethyl-1H-pyrazole)](/img/structure/B14213440.png)

![2-[(2-Methyl-4-phenylbutan-2-yl)sulfanyl]-1,3-benzothiazole](/img/structure/B14213466.png)
![2-[6-(2-Formylphenyl)hex-3-ene-1,5-diyn-1-yl]benzonitrile](/img/structure/B14213467.png)
![2-[1-(6-Acetylpyridin-2-yl)ethylidene]-N-phenylhydrazine-1-carboxamide](/img/structure/B14213478.png)
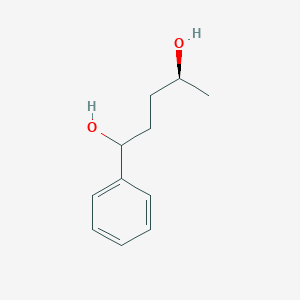
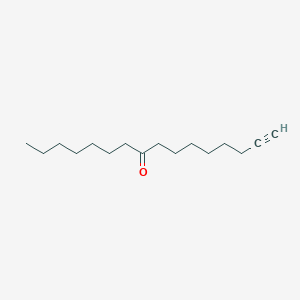
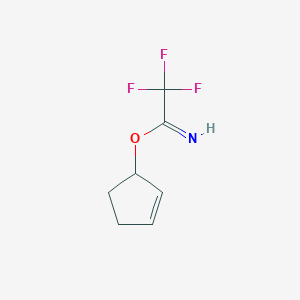
![Acridine, 9-[bis(methylthio)methylene]-9,10-dihydro-10-phenyl-](/img/structure/B14213505.png)
![2,4-Dimethyl-6-[(pentafluoroanilino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14213506.png)
